An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 2-((4-Nitrophenyl)sulfonyl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 2-((4-Nitrophenyl)sulfonyl)benzoic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization framework for 2-((4-Nitrophenyl)sulfonyl)benzoic acid, a molecule of interest for synthetic and medicinal chemistry. Due to the limited availability of specific experimental data in public literature, this document establishes a foundational profile through in-silico predictions of key physicochemical properties. More critically, it outlines a series of detailed, field-proven experimental protocols for the systematic determination of its solubility, solid-state characteristics, and stability. This guide is designed to serve as an essential resource for researchers, enabling a thorough and robust evaluation of this compound for applications in drug discovery and development. It emphasizes the causality behind experimental choices and provides self-validating systems to ensure data integrity.
Introduction and Molecular Overview
2-((4-Nitrophenyl)sulfonyl)benzoic acid is a diaryl sulfone derivative featuring two key functional groups: a carboxylic acid and a nitro group. The diaryl sulfone moiety is a prominent structural motif in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions. The presence of the electron-withdrawing nitro and sulfonyl groups is predicted to significantly lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH. Concurrently, the nitro group offers a versatile chemical handle for synthetic modifications, such as reduction to an amine, opening pathways for further derivatization.
A comprehensive understanding of the physicochemical properties of this molecule is paramount for any drug development program. Properties such as solubility, pKa, lipophilicity (logP), and solid-state characteristics directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides the necessary theoretical background and practical methodologies to build a complete physicochemical profile for 2-((4-Nitrophenyl)sulfonyl)benzoic acid.
Chemical Identity and Predicted Physicochemical Properties
While extensive experimental data is not publicly available, the fundamental identifiers are well-established. To guide initial experimental design, key physicochemical properties have been predicted using established computational models.[1][2][3][4][5] It is critical to note that these are in silico estimations and must be confirmed by empirical data as outlined in subsequent sections.
Table 1: Chemical Identifiers for 2-((4-Nitrophenyl)sulfonyl)benzoic acid
| Identifier | Value |
| IUPAC Name | 2-((4-Nitrophenyl)sulfonyl)benzoic acid |
| CAS Number | 39950-34-0 |
| Molecular Formula | C₁₃H₉NO₆S |
| Molecular Weight | 307.28 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)[O-])C(=O)O |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Influence on Pharmaceutical Profile |
| pKa (acidic) | ~2.5 - 3.5 | The strong electron-withdrawing nature of the sulfonyl and nitro groups is expected to make the carboxylic acid significantly more acidic than benzoic acid (pKa ~4.2). This suggests it will be fully ionized at physiological pH, impacting solubility and membrane permeability. |
| cLogP | ~2.0 - 2.8 | Indicates moderate lipophilicity. The ionized form at physiological pH will have a much lower effective logD, favoring aqueous solubility over membrane partitioning. |
| Polar Surface Area (PSA) | ~120 - 130 Ų | A high PSA suggests potentially poor passive diffusion across biological membranes, such as the blood-brain barrier. |
| Hydrogen Bond Donors | 1 (from -COOH) | Participates in interactions with biological targets and influences crystal packing. |
| Hydrogen Bond Acceptors | 6 (from -COOH, -SO₂, -NO₂) | Multiple sites for hydrogen bonding, which can enhance solubility in polar protic solvents. |
Comprehensive Solubility Profiling: A Proposed Methodology
Aqueous solubility is a critical determinant of a drug candidate's oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed. The following section details a robust, industry-standard protocol for determining the thermodynamic equilibrium solubility of 2-((4-Nitrophenyl)sulfonyl)benzoic acid.
Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold-standard for determining equilibrium solubility.[6][7][8] It involves agitating an excess of the solid compound in a specific solvent or buffer at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is quantified.[9]
Experimental Protocol:
-
Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select relevant organic co-solvents (e.g., DMSO, Ethanol).[9]
-
Addition of Excess Solid: Accurately weigh an amount of 2-((4-Nitrophenyl)sulfonyl)benzoic acid anticipated to be in excess of its solubility and add it to a known volume of each buffer/solvent in triplicate in appropriately sized glass vials.
-
Equilibration: Seal the vials securely and place them in an orbital shaker or temperature-controlled agitator set to 37 ± 1 °C.[9] Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.
-
Expert Insight: To confirm that equilibrium has been reached, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours). Consistent concentration values across later time points indicate that equilibrium has been established.
-
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either:
-
Centrifugation: Centrifuge the samples at high speed to pellet the excess solid.
-
Filtration: Filter the solution using a syringe filter with a low-binding membrane (e.g., 0.45 µm PVDF). Ensure the filter material does not adsorb the solute.[10]
-
-
Sample Preparation for Analysis: Carefully pipette a known volume of the clear supernatant. Dilute the sample with the appropriate mobile phase to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as the RP-HPLC method detailed in Section 3.2.
Analytical Quantification: RP-HPLC Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable technique for quantifying small molecules in solution due to its high sensitivity and selectivity.[11][12]
Proposed HPLC Method Parameters:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl column could also be effective due to the aromatic nature of the analyte.[13]
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% Formic Acid or Phosphoric Acid. The acid is crucial for ensuring the carboxylic acid is in its neutral, protonated form, leading to better retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set at a wavelength of maximum absorbance (determined by a UV scan, likely around 254-270 nm).
-
Column Temperature: 30-40 °C to ensure reproducibility.[14]
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15]
Data Presentation and Interpretation
The solubility data should be compiled into a clear, concise table. This allows for easy comparison across different conditions and is essential for building a Biopharmaceutics Classification System (BCS) profile.[9]
Table 3: Template for Solubility Profile of 2-((4-Nitrophenyl)sulfonyl)benzoic acid
| Medium (at 37 °C) | pH | Solubility (mg/mL) | Solubility (µM) |
| 0.1 N HCl | 1.2 | Experimental Data | Experimental Data |
| Acetate Buffer | 4.5 | Experimental Data | Experimental Data |
| Phosphate Buffer | 6.8 | Experimental Data | Experimental Data |
| Phosphate Buffered Saline (PBS) | 7.4 | Experimental Data | Experimental Data |
| Ethanol | N/A | Experimental Data | Experimental Data |
| DMSO | N/A | Experimental Data | Experimental Data |
Workflow for Equilibrium Solubility Determination
The following diagram outlines the logical flow of the experimental protocol described above.
Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.
Further Physicochemical Characterization
Beyond solubility, a full understanding of the compound's solid-state properties and stability is crucial for successful drug development.
Solid-State Characterization (Polymorphism)
Different crystalline forms, or polymorphs, of a drug can have vastly different physical properties, including solubility and stability.[16] It is essential to identify the most stable form early in development.[17]
Recommended Techniques:
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying different crystal phases, as each polymorph will produce a unique diffraction pattern.[18][19]
-
Differential Scanning Calorimetry (DSC): DSC measures thermal transitions, such as melting points and phase changes, providing information on the relative stability of different forms.[18]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, and is used to identify solvates or hydrates by detecting weight loss upon heating.[18]
Hygroscopicity Assessment
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[20] This can affect chemical stability, powder flow, and formulation integrity.[21][22]
Protocol (Static Method based on Ph. Eur.): [23]
-
Drying: Dry a known quantity of the sample to a constant weight, typically under vacuum at 40 °C.
-
Exposure: Place the accurately weighed, dried sample in a controlled humidity chamber (e.g., a desiccator containing a saturated salt solution to maintain 80% ± 2% relative humidity) at a constant temperature (25°C ± 1°C).
-
Weighing: After 24 hours, re-weigh the sample.
-
Classification: The percentage weight gain is used to classify the material from non-hygroscopic to very hygroscopic according to pharmacopeial standards.[23]
-
Expert Insight: For a more detailed profile, Dynamic Vapor Sorption (DVS) analysis is recommended. This technique measures mass change as a function of relative humidity in real-time, providing a complete sorption/desorption isotherm.[23]
-
Synthetic Considerations
The synthesis of 2-((4-Nitrophenyl)sulfonyl)benzoic acid involves the formation of a diaryl sulfone core. Modern synthetic chemistry offers several efficient methods for constructing this C-S bond.
Potential Synthetic Routes:
-
Friedel-Crafts Sulfonylation: A classic approach involving the reaction of an arene (benzoic acid derivative) with an aryl sulfonyl chloride (4-nitrobenzenesulfonyl chloride) in the presence of a Lewis acid catalyst. This method can suffer from regioselectivity issues.
-
Metal-Catalyzed Cross-Coupling: More modern and versatile methods often provide higher yields and better functional group tolerance.
-
Suzuki-type Sulfonylation: Coupling of an aryl boronic acid with an aryl sulfonyl chloride.[24]
-
Metal-Free Approaches: Reactions involving arylsulfinic acid salts or sulfonyl hydrazides with diaryliodonium salts have been developed as efficient, mild alternatives.[25][26][27]
-
Aryne Chemistry: The reaction of in-situ generated arynes with thiosulfonates can also produce diaryl sulfones under mild, metal-free conditions.[28]
-
The following diagram illustrates a generalized modern cross-coupling approach.
Caption: Generalized Metal-Catalyzed Synthesis of a Diaryl Sulfone.
Conclusion
While specific experimental data for 2-((4-Nitrophenyl)sulfonyl)benzoic acid is limited, this guide establishes a robust framework for its comprehensive characterization. The in silico predictions suggest a moderately lipophilic, highly acidic molecule that will be ionized at physiological pH, a factor that will dominate its solubility and permeability characteristics. The detailed experimental protocols provided herein for determining solubility, solid-state properties, and stability offer a clear and scientifically rigorous path forward for researchers. By systematically executing these methodologies, drug development professionals can generate the high-quality data necessary to accurately assess the potential of this compound and make informed decisions in the discovery and development pipeline.
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